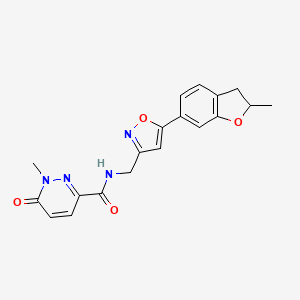

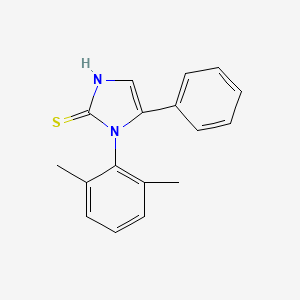

![molecular formula C19H23N3O4S2 B2803723 N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851781-17-4](/img/structure/B2803723.png)

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.

BenchChem offers high-quality N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Studies and Supramolecular Assembly A series of nimesulidetriazole derivatives, closely related to the target compound, have been synthesized and structurally analyzed using X-ray powder diffraction, highlighting the impact of substitution on their supramolecular assembly. The nature of intermolecular interactions was investigated through Hirshfeld surfaces and 2D fingerprint plots, revealing the formation of cyclic rings and multi-dimensional frameworks through hydrogen bonds and π-interactions (Dey et al., 2015).

Interaction Studies Research on methyl acetate's interactions with aqueous solutions of quinoxaline derivatives, which share structural similarities with the target molecule, has been conducted. This study aimed to understand the effects of temperature and concentration on such interactions, employing volumetric and acoustic properties (Raphael, Bahadur, & Ebenso, 2015).

Adsorption and Corrosion Inhibition Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been examined for their adsorption characteristics and corrosion inhibition on mild steel in acidic conditions. The findings indicate that these compounds act as mixed-type inhibitors, forming protective films and complexes with the metal surface, validated through electrochemical and surface analysis methods (Olasunkanmi et al., 2016).

Synthesis and Biological Evaluation The synthesis of benzopyran analogues incorporating methylsulfonylaminophenyl groups has been explored for their potential antiarrhythmic and antioxidant activities. These compounds, by merging features of vitamin E with class III antiarrhythmic drug pharmacophores, have shown promise in preclinical evaluations on isolated rat heart preparations (Koufaki et al., 2006).

Cyclooxygenase-2 (COX-2) Inhibition Studies on 1,5-diarylpyrazole derivatives have investigated the impact of the methanesulfonamide group on COX-2 inhibitory activity. Placement of this group at specific positions significantly enhances the selectivity and potency of COX-2 inhibition, demonstrating the critical role of structural features in the design of anti-inflammatory agents (Singh et al., 2004).

Mécanisme D'action

Target of Action

The primary target of this compound is acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, potentially affecting its activity . This interaction could lead to changes in normal nerve pulse transmission, resulting in behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s interaction with AchE may affect various biochemical pathways. For instance, it could influence the production of reactive oxygen species (ROS) and free radicals, which are typically produced through routine metabolic pathways . Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action on AchE could lead to a range of molecular and cellular effects. For example, it could increase the level of malondialdehyde (MDA), a common biomarker for cellular oxidative injury . Additionally, it could lead to behavioral changes and body movement impairment .

Propriétés

IUPAC Name |

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(17-8-6-5-7-14(17)2)13-18(20-22)15-9-11-16(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIWVOSNTAIPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide](/img/structure/B2803640.png)

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2803642.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2803647.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)